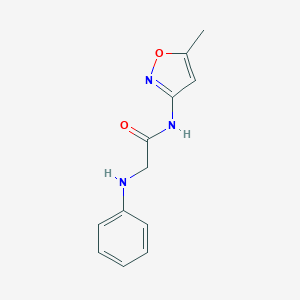![molecular formula C22H20ClN3O2S B271069 N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271069.png)
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CTOP, is a synthetic compound that has attracted scientific interest due to its potential use in research applications. CTOP is a selective antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that plays a critical role in pain regulation and addiction.
Wirkmechanismus
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide works by binding to the mu-opioid receptor and blocking its activation by endogenous opioids such as endorphins. By blocking the mu-opioid receptor, this compound can reduce the analgesic effects of opioids and prevent the development of opioid tolerance and dependence.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce the rewarding effects of opioids and to decrease the development of opioid tolerance and dependence. This compound has also been shown to reduce the severity of withdrawal symptoms in opioid-dependent animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its high selectivity for the mu-opioid receptor. This allows researchers to study the specific effects of the mu-opioid receptor without interference from other opioid receptors. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in animal studies.
Zukünftige Richtungen
There are a number of future directions for research involving N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of new compounds that can selectively target different opioid receptors. Another area of interest is the use of this compound in combination with other compounds to enhance its effects or to target multiple pathways involved in pain regulation and addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and to explore its potential clinical applications.
Synthesemethoden
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3-chloroaniline with 2-bromo-4-methylthiazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-methylphenylacetic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been used extensively in scientific research to study the mu-opioid receptor and its role in pain regulation and addiction. This compound has been shown to be a highly selective antagonist of the mu-opioid receptor, meaning that it can block the receptor without affecting other opioid receptors. This makes this compound an important tool for studying the specific effects of the mu-opioid receptor.
Eigenschaften
Molekularformel |
C22H20ClN3O2S |
|---|---|
Molekulargewicht |
425.9 g/mol |
IUPAC-Name |
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H20ClN3O2S/c1-13-6-8-18(9-7-13)26-12-16(11-19(26)27)21(28)25-22-24-20(14(2)29-22)15-4-3-5-17(23)10-15/h3-10,16H,11-12H2,1-2H3,(H,24,25,28) |
InChI-Schlüssel |
LIFJDJFZJDYHBL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC(=C(S3)C)C4=CC(=CC=C4)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC(=C(S3)C)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270988.png)

![N-(3,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270991.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270992.png)
![ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B270995.png)
![N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270996.png)
![N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270997.png)
![2-Oxo-2-phenylethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271001.png)

![3-[(3-Methoxybenzoyl)amino]phenyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271003.png)



